tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate
Overview
Description
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a methoxymethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It’s known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd .
Biochemical Pathways
The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . It’s also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Result of Action
It’s known to be a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indoline derivatives.
Protection of the Indoline Nitrogen: The indoline nitrogen is protected using tert-butyl chloroformate under basic conditions to form tert-butyl indoline-1-carboxylate.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indoline and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl indoline-1-carboxylate
- Methoxymethyl indoline-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)indoline-1-carboxylate
Uniqueness
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRNYWVLNXBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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